MAO-B Enzyme Inhibition: 7-Bromo-4-chloro-3-methylquinolin-8-amine Exhibits Submicromolar Potency with Isoform Selectivity Over MAO-A
7-Bromo-4-chloro-3-methylquinolin-8-amine inhibits rat brain monoamine oxidase B (MAO-B) with an IC₅₀ of 209 nM in brain mitochondrial homogenate [1]. In contrast, its inhibitory activity against recombinant human MAO-A is approximately 75-fold weaker, with an IC₅₀ of 15.8 μM (15,800 nM) [2]. This isoform selectivity profile is not uniformly observed across all quinoline derivatives; for example, certain methylquinoline isomers such as 4-methylquinoline and 6-methylquinoline inhibit MAO-A competitively, while 7-methylquinoline and 8-methylquinoline exhibit noncompetitive MAO-A inhibition without the pronounced MAO-B selectivity seen with the fully substituted 7-bromo-4-chloro-3-methyl analog [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 209 nM (rat MAO-B); IC₅₀ = 15.8 μM (human MAO-A) |
| Comparator Or Baseline | 4-methylquinoline and 6-methylquinoline: competitive MAO-A inhibitors without reported submicromolar MAO-B activity; 7-methylquinoline and 8-methylquinoline: noncompetitive MAO-A inhibitors |
| Quantified Difference | 75-fold selectivity for MAO-B over MAO-A (15,800 nM / 209 nM); >75-fold improvement in MAO-B potency versus comparator methylquinolines (no submicromolar MAO-B activity reported) |
| Conditions | Rat brain mitochondrial homogenate (MAO-B); recombinant human enzyme fluorometric assay (MAO-A) |
Why This Matters
This isoform selectivity profile makes the compound valuable for research programs requiring selective MAO-B inhibition without confounding MAO-A effects, distinguishing it from simple methylquinolines that lack this selectivity.
- [1] BindingDB. BDBM50038204 / CHEMBL3094026. IC₅₀ = 209 nM. Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate assessed as 4-hydroxyquinoline by spectrophotometric method. Accessed 2026. View Source
- [2] BindingDB. BDBM50389457 / CHEMBL2062878. IC₅₀ = 1.58E+4 nM. Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins. Accessed 2026. View Source
- [3] Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry. Documents Delivered. Accessed 2026. View Source
